![molecular formula C8H9ClN4O3 B2462891 1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride CAS No. 1394040-30-2](/img/structure/B2462891.png)
1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
准备方法
The synthesis of 1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring and the imidazolidine-2,4,5-trione moiety.
Synthetic Routes: One common synthetic route involves the reaction of 1H-imidazole with ethyl bromoacetate to form 1-(2-bromoethyl)-1H-imidazole. This intermediate is then reacted with imidazolidine-2,4,5-trione under basic conditions to yield the desired compound.
Reaction Conditions: The reactions are typically carried out in anhydrous solvents such as acetonitrile or dimethylformamide, with the use of bases like potassium carbonate or sodium hydride to facilitate the reactions.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes and the use of automated reactors to ensure high yield and purity of the final product.
化学反应分析
1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions: The reactions are typically carried out under controlled temperature and pH conditions, with the use of appropriate solvents and catalysts to ensure high selectivity and yield.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be further utilized in different applications.
科学研究应用
1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, leading to the modulation of their activities.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Effects: The interaction of the compound with its molecular targets can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses.
相似化合物的比较
1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Some similar compounds include 1-(2-hydroxyethyl)imidazole, 1-(1H-imidazol-2-yl)ethanone, and various substituted imidazole derivatives.
Applications: While similar compounds may have overlapping applications, the specific structure of this compound allows for its use in specialized applications, particularly in medicinal chemistry and materials science.
属性
IUPAC Name |
1-(2-imidazol-1-ylethyl)imidazolidine-2,4,5-trione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3.ClH/c13-6-7(14)12(8(15)10-6)4-3-11-2-1-9-5-11;/h1-2,5H,3-4H2,(H,10,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQNJARRAGFCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCN2C(=O)C(=O)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
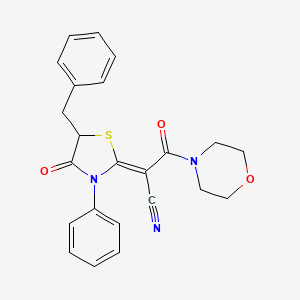
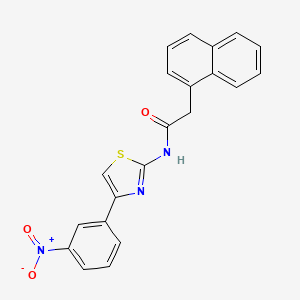
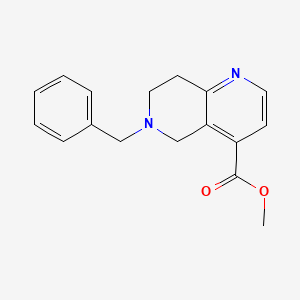
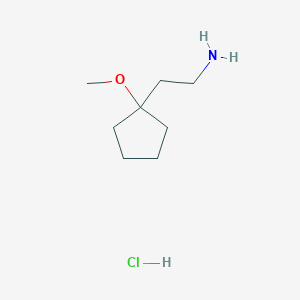

![[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine](/img/structure/B2462816.png)

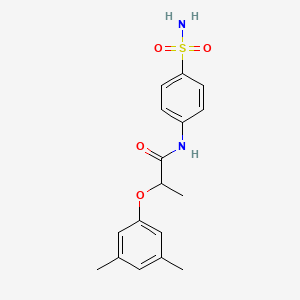
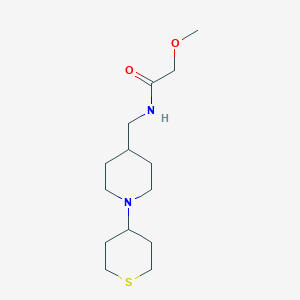
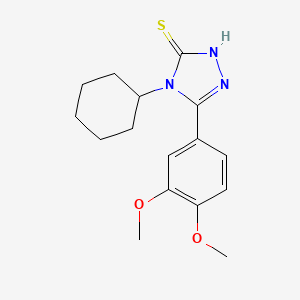
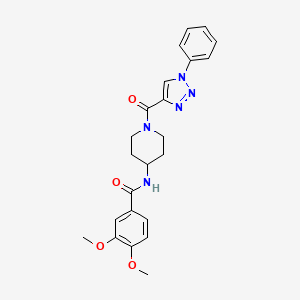
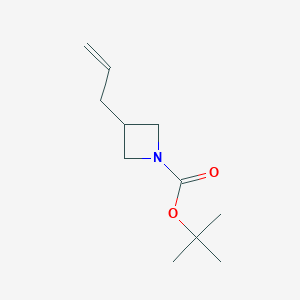

![N-(2,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2462830.png)
